(4aS,7aS)-6-methyl-octahydro-1H-pyrrolo[3,4-b]pyridine dihydrochloride

Fluoroquinolone synthesis Regioselective N-alkylation Quinolone side-chain engineering

(4aS,7aS)-6-Methyl-octahydro-1H-pyrrolo[3,4-b]pyridine dihydrochloride (CAS 1955474-20-0 for the salt; free base CAS 1909286-87-8) is a chiral, enantiomerically defined bicyclic diamine scaffold built on the octahydro-1H-pyrrolo[3,4-b]pyridine core. The compound belongs to the 2,8-diazabicyclo[4.3.0]nonane family, which is best known as the critical C-7 side chain of the fourth-generation fluoroquinolone antibiotic moxifloxacin.

Molecular Formula C8H18Cl2N2
Molecular Weight 213.15 g/mol
Cat. No. B13220290
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(4aS,7aS)-6-methyl-octahydro-1H-pyrrolo[3,4-b]pyridine dihydrochloride
Molecular FormulaC8H18Cl2N2
Molecular Weight213.15 g/mol
Structural Identifiers
SMILESCN1CC2CCCNC2C1.Cl.Cl
InChIInChI=1S/C8H16N2.2ClH/c1-10-5-7-3-2-4-9-8(7)6-10;;/h7-9H,2-6H2,1H3;2*1H/t7-,8+;;/m0../s1
InChIKeyOLSPYLJJOKFQFD-OXOJUWDDSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

What Is (4aS,7aS)-6-Methyl-octahydro-1H-pyrrolo[3,4-b]pyridine Dihydrochloride and Why Is It Sourced?


(4aS,7aS)-6-Methyl-octahydro-1H-pyrrolo[3,4-b]pyridine dihydrochloride (CAS 1955474-20-0 for the salt; free base CAS 1909286-87-8) is a chiral, enantiomerically defined bicyclic diamine scaffold built on the octahydro-1H-pyrrolo[3,4-b]pyridine core . The compound belongs to the 2,8-diazabicyclo[4.3.0]nonane family, which is best known as the critical C-7 side chain of the fourth-generation fluoroquinolone antibiotic moxifloxacin [1]. The defining feature of this particular derivative is the methyl substituent regiospecifically installed at the 6‑position of the saturated pyrrolo[3,4-b]pyridine ring system, combined with the (4aS,7aS) stereochemistry that matches the active pharmaceutical ingredient (API) configuration. The free base is predominantly a synthetic intermediate, while the dihydrochloride salt form is preferred for extended storage, improved handling, and precise stoichiometric control in subsequent coupling reactions .

Why Generic Octahydropyrrolopyridine Analogs Cannot Replace (4aS,7aS)-6-Methyl-octahydro-1H-pyrrolo[3,4-b]pyridine Dihydrochloride


The octahydro-1H-pyrrolo[3,4-b]pyridine scaffold contains two secondary amine nitrogens (N‑1 and N‑6) and two bridgehead chiral centres. Simply swapping one bicyclic diamine for another – or purchasing the lowest-cost regioisomer or stereoisomer – introduces three orthogonal risks for downstream chemistry: (i) regiochemical misplacement of the methyl group (6‑methyl vs 1‑methyl) redirects the coupling output toward a different antibiotic subclass, as the 6‑methyl isomer yields N‑methyl moxifloxacin-type quinolones whereas the 1‑methyl isomer leads to penemylmethyl/cephalosporinylmethyl derivatives ; (ii) enantiomeric contamination (4aR,7aR instead of 4aS,7aS) generates the antipodal diastereomer of the final fluoroquinolone conjugate, which cannot engage the bacterial target (DNA gyrase/topoisomerase IV) in the same geometry [1]; and (iii) use of the free base instead of the dihydrochloride salt introduces weighing errors, hygroscopicity variation, and uncontrolled protonation stoichiometry that directly affect coupling yields and impurity profiles . Therefore, generic substitution is untenable when the objective is to reproduce a specific quinolone API or its pharmacopoeial impurity standard.

Quantitative Differentiation Evidence for (4aS,7aS)-6-Methyl-octahydro-1H-pyrrolo[3,4-b]pyridine Dihydrochloride


Regiochemical Selectivity: 6-Methyl vs 1-Methyl Octahydropyrrolopyridine Determines Antibiotic Scaffold Outcome

The 6-methyl regioisomer of octahydro-1H-pyrrolo[3,4-b]pyridine directs the final condensation exclusively toward N-methyl moxifloxacin-type quinolonecarboxylic acids (via acylation/sulfonylation at N‑1), whereas the 1-methyl regioisomer is documented to yield penemylmethyl and cephalosporinylmethyl 7-(diazabicyclonono)quinolonecarboxylates . This regiodivergent output has been confirmed by independent patent disclosures: the 6-methyl side chain appears as the C‑7 substituent in Moxifloxacin EP Impurity F (N‑Methyl Moxifloxacin HCl), while the 1-methyl chain is claimed in German Offenlegungsschrift DE 42 40 000 for penem/cephalosporin conjugates [1]. The free base molecular weight is identical for both regioisomers (140.23 g/mol, C₈H₁₆N₂); the dihydrochloride salt of the 6-methyl compound adds 72.92 g/mol to yield a molecular weight of 213.15 g/mol (C₈H₁₈Cl₂N₂) .

Fluoroquinolone synthesis Regioselective N-alkylation Quinolone side-chain engineering

Stereochemical Integrity: (4aS,7aS) vs (4aR,7aR) Enantiomers and the Criticality of Optical Purity >99%

The (4aS,7aS) absolute configuration is the pharmacophoric stereochemistry required for the moxifloxacin C‑7 side chain; the process patent EP 2403831 B1 explicitly specifies that the intermediate (4aS,7aS)-octahydro-1H-pyrrolo[3,4-b]pyridine must be obtained with an optical purity above 99% to serve as a viable precursor [1]. The (4aR,7aR) enantiomer (CAS 1486465-48-8) is a known compound available as a research tool but has no reported role in approved fluoroquinolone APIs. No biological target engagement data exist for the (R,R) diastereomer in the context of DNA gyrase inhibition, whereas the (S,S) configuration has been validated across multiple clinical fluoroquinolones . Commercial suppliers list the (4aS,7aS)-6-methyl free base at ≥95% purity, while the dihydrochloride salt is typically supplied at 95% minimum purity, enabling direct use without additional chiral upgrading steps .

Chiral resolution Enantiomeric purity Moxifloxacin intermediate quality

Dihydrochloride Salt Advantage: Mass Purity and Stoichiometric Fidelity vs Free Base

The free base form (CAS 1909286-87-8, MW 140.23 g/mol) is an oily or low-melting solid prone to atmospheric carbon dioxide absorption and variable protonation state. The dihydrochloride salt (CAS 1955474-20-0, MW 213.15 g/mol, empirical formula C₈H₁₈Cl₂N₂) provides a well-defined, crystalline stoichiometric entity that eliminates weighing uncertainty due to hygroscopicity . The molecular weight difference of 72.92 g/mol corresponds to exactly two equivalents of HCl; this fixed stoichiometry ensures that when the salt is used in coupling reactions with quinolone carboxylic acids, no adjustment for free base content is necessary. In contrast, the unprotonated free base requires either in situ protonation or empirical correction for partial carbonate formation . Pricing data indicate the dihydrochloride salt commands approximately a 3‑fold premium over the free base on a per-mole basis (Biosynth lists the free base at $657.50 per 50 mg, while the dihydrochloride salt is typically priced at $150–250 per 100 mg across suppliers), reflecting the additional processing and quality control required for the salt .

Salt selection Intermediate handling Coupling stoichiometry

Pharmaceutical Reference Standard Role: 6-Methyl Side Chain as the Defining Structural Unit of Moxifloxacin EP Impurity F

Moxifloxacin EP Impurity F (N‑Methyl Moxifloxacin Hydrochloride, CAS 1350716-67-4) incorporates the (4aS,7aS)-6-methyl-octahydro-1H-pyrrolo[3,4-b]pyridine moiety as its C‑7 side chain [1]. The free base form of the 6‑methyl side chain (CAS 1909286-87-8) or its dihydrochloride salt (CAS 1955474-20-0) is the direct synthetic precursor to this impurity standard. Regulatory guidelines (ICH Q3A/Q3B) require impurity identification and quantification above the 0.10% threshold for APIs dosed above 2 g/day; moxifloxacin hydrochloride (Avelox®) is administered at 400 mg/day, placing the reporting threshold at 0.10% (400 μg daily exposure) [2]. The 6‑methyl side chain is therefore indispensable for synthesizing the authentic impurity reference material needed for HPLC/LC‑MS method validation. In comparison, the des‑methyl parent side chain (CAS 151213-40-0) cannot generate this specific N‑methyl impurity, making the 6‑methyl compound functionally non-substitutable in analytical quality control workflows [3].

Pharmacopoeial impurity Moxifloxacin impurity profiling Reference standard procurement

Targeted Procurement Scenarios for (4aS,7aS)-6-Methyl-octahydro-1H-pyrrolo[3,4-b]pyridine Dihydrochloride


Synthesis of N‑Methyl Moxifloxacin (Moxifloxacin EP Impurity F) Reference Standards for Regulatory Dossiers

Analytical R&D teams preparing ANDA or DMF submissions for generic moxifloxacin hydrochloride must synthesize, isolate, and characterize the N‑methyl impurity (EP Impurity F, CAS 1350716-67-4). The (4aS,7aS)-6-methyl-octahydro-1H-pyrrolo[3,4-b]pyridine side chain, preferably as the dihydrochloride salt for stoichiometric accuracy, is condensed with 1-cyclopropyl-6-fluoro-8-methoxy-1,4-dihydro-4-oxo-3-quinolinecarboxylic acid to generate the authentic impurity. This compound cannot be sourced by substituting the 1‑methyl regioisomer or the des‑methyl parent scaffold [1].

Structure–Activity Relationship (SAR) Studies on Fluoroquinolone C‑7 Side Chain Modifications

Medicinal chemistry programs exploring next-generation fluoroquinolones require systematic variation of the C‑7 diazabicyclononane moiety. The 6‑methyl substitution introduces steric bulk and altered basicity (pKa shift of approximately 0.5–0.8 units relative to the des‑methyl analog) that modulates both target binding and bacterial permeability [1]. The 6‑methyl derivative provides a direct comparison point against the 1‑methyl and unsubstituted scaffolds in isogenic MIC panels against fluoroquinolone-resistant strains .

Process Chemistry Route Scouting for Quinolone Antibiotics Requiring an N‑6 Methylated Side Chain

When developing a manufacturing route for quinolone APIs that incorporate an N‑6 methyl group on the diazabicyclononane side chain, process chemists require the pre-formed (4aS,7aS)-6-methyl intermediate in multigram to kilogram quantities. The dihydrochloride salt eliminates the need for in‑situ HCl addition and reduces side reactions (e.g., over-alkylation or elimination) during the coupling step, thereby improving isolated yields relative to routes starting from the free base [1].

Stability-Indicating Method Development and Forced Degradation Studies for Moxifloxacin Formulations

Formulation scientists conducting forced degradation studies on moxifloxacin tablets or ophthalmic solutions must spike and quantify the N‑methyl impurity as a potential degradation product arising from methyl transfer from excipients (e.g., methyl paraben, povidone). Access to the 6‑methyl side chain enables in‑house synthesis of the impurity standard, avoiding long lead times and high costs associated with custom synthesis of the complete impurity molecule [1].

Quote Request

Request a Quote for (4aS,7aS)-6-methyl-octahydro-1H-pyrrolo[3,4-b]pyridine dihydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.